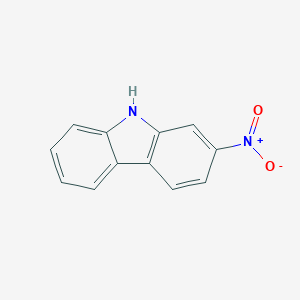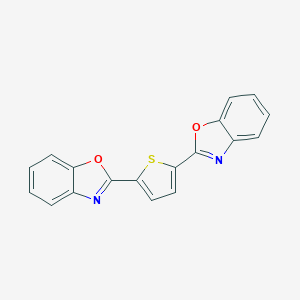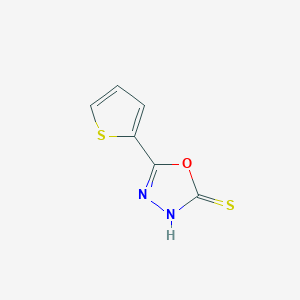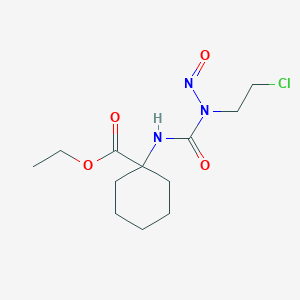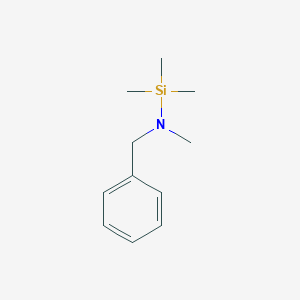
(Methylbenzylamino)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylbenzylamino)trimethylsilane, also known as MBATMS, is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The unique properties of MBATMS make it an essential component in the production of various organic compounds.
Mecanismo De Acción
The mechanism of action of (Methylbenzylamino)trimethylsilane involves the reaction between the trimethylsilyl group and the nitrogen atom of the benzylamine moiety. This reaction produces a silane intermediate that can be used in various organic reactions. The silane intermediate produced by (Methylbenzylamino)trimethylsilane is highly reactive and can be used in various organic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (Methylbenzylamino)trimethylsilane. However, studies have shown that (Methylbenzylamino)trimethylsilane is relatively non-toxic and does not cause significant adverse effects. It is not known to have any significant effects on the human body or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its high cost and limited availability. (Methylbenzylamino)trimethylsilane is also highly reactive and requires careful handling to avoid accidents.
Direcciones Futuras
There are several future directions for research on (Methylbenzylamino)trimethylsilane. One area of research is the development of new methods for the synthesis of (Methylbenzylamino)trimethylsilane. Another area of research is the development of new applications for (Methylbenzylamino)trimethylsilane in organic synthesis. Researchers can also investigate the potential of (Methylbenzylamino)trimethylsilane in the production of new materials, such as polymers and resins. Further studies can also be conducted to determine the long-term effects of (Methylbenzylamino)trimethylsilane on the environment and human health.
Conclusion:
In conclusion, (Methylbenzylamino)trimethylsilane is a unique chemical compound that has several applications in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. (Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis, including its high reactivity and ease of handling. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of (Methylbenzylamino)trimethylsilane in various fields, including organic synthesis, material science, and environmental science.
Aplicaciones Científicas De Investigación
(Methylbenzylamino)trimethylsilane has been widely used as a reagent in organic synthesis. It is commonly used as a source of benzylamine in the production of various organic compounds. (Methylbenzylamino)trimethylsilane has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the preparation of polymers, resins, and coatings.
Propiedades
Número CAS |
14884-70-9 |
|---|---|
Nombre del producto |
(Methylbenzylamino)trimethylsilane |
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
N-methyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
RLBKKXDJGJYLBC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Otros números CAS |
14884-70-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


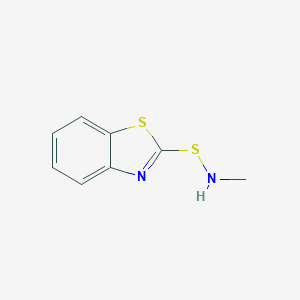
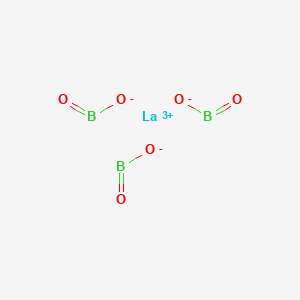
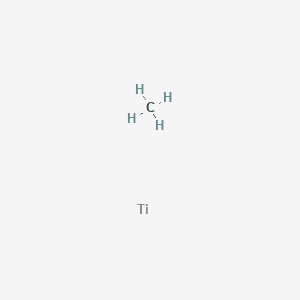
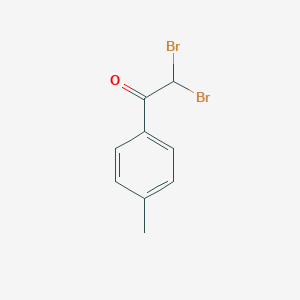
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
